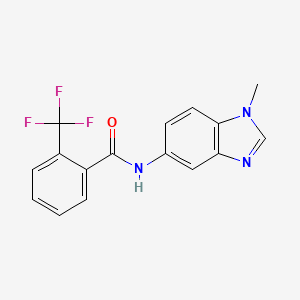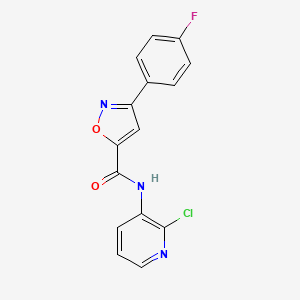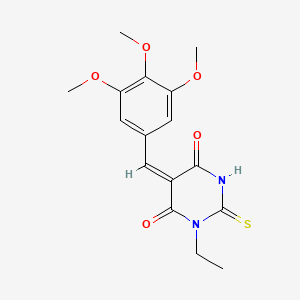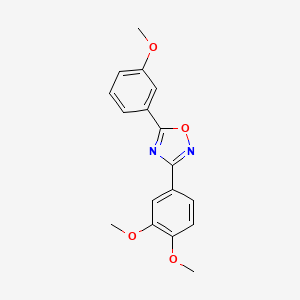
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide
説明
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience. TFB-TBOA belongs to the class of molecules called glutamate transport inhibitors, which are known to modulate the activity of glutamate receptors in the brain. In
作用機序
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the predominant glutamate transporter in the brain, and its dysfunction has been linked to various neurological disorders. By inhibiting EAAT2, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide increases the extracellular concentration of glutamate, which can lead to the activation of glutamate receptors and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have both acute and long-term effects on neuronal activity. Acutely, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent changes in synaptic transmission. Long-term exposure to N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to cause downregulation of glutamate transporters, leading to a decrease in glutamate uptake and subsequent changes in neuronal activity.
実験室実験の利点と制限
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of EAAT2, making it a valuable tool for investigating the role of glutamate transporters in the brain. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have a long half-life, allowing for sustained inhibition of glutamate transporters. However, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has some limitations as a research tool. It has been shown to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more selective inhibitors of EAAT2. Additionally, further studies are needed to investigate the long-term effects of N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide on glutamate transporters and neuronal activity. Finally, the potential therapeutic applications of N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide in neurological disorders such as epilepsy and stroke warrant further investigation.
科学的研究の応用
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in neuroscience research. It is primarily used as a tool to investigate the role of glutamate transporters in the brain. Glutamate is a neurotransmitter that plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-22-9-20-13-8-10(6-7-14(13)22)21-15(23)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURMTCSJMYDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4754727.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-{[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4754753.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4754781.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)

![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)


![1-acetyl-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4754835.png)